molecular formula C4H9ClO2S B6224196 1-chloromethanesulfinyl-2-methoxyethane CAS No. 2743442-83-1

1-chloromethanesulfinyl-2-methoxyethane

Cat. No. B6224196
CAS RN: 2743442-83-1
M. Wt: 156.6
InChI Key:
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Description

1-Chloromethanesulfinyl-2-methoxyethane (CMSM) is an organosulfur compound composed of a carbon, sulfur, and chlorine atom. It has been studied for its potential applications in various scientific fields, such as biochemistry, pharmacology, and biotechnology. In

Scientific Research Applications

1-chloromethanesulfinyl-2-methoxyethane has been studied for its potential applications in a variety of scientific fields. In biochemistry, this compound has been used as an inhibitor of cytochrome P450, an important enzyme involved in drug metabolism. In pharmacology, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs, such as the cytochrome P450 enzyme. In biotechnology, this compound has been studied for its potential to inhibit the activity of enzymes involved in the production of proteins.

Mechanism of Action

The mechanism of action of 1-chloromethanesulfinyl-2-methoxyethane is not fully understood. However, it is believed that this compound binds to the active site of cytochrome P450, which inhibits its activity. Additionally, this compound may bind to other enzymes involved in drug metabolism, such as cytochrome P450 reductase and cytochrome P450 oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450. Additionally, this compound may have anti-inflammatory, anti-oxidative, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The use of 1-chloromethanesulfinyl-2-methoxyethane in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to obtain. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is a toxic compound and should be handled with caution. Additionally, this compound is a volatile compound and should be handled in a fume hood.

Future Directions

The potential future directions for 1-chloromethanesulfinyl-2-methoxyethane research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, pharmacology, and biotechnology. Additionally, further research is needed to determine the safety and efficacy of this compound in laboratory experiments. Additionally, further research is needed to explore the potential therapeutic applications of this compound, such as its potential to inhibit the activity of enzymes involved in drug metabolism. Finally, further research is needed to explore the potential environmental applications of this compound, such as its potential to reduce air pollution.

Synthesis Methods

1-chloromethanesulfinyl-2-methoxyethane can be synthesized in a laboratory setting using a three-step process. The first step involves the reaction of chloromethane with dimethyl sulfoxide (DMSO) to produce dimethyl sulfinyl chloride (DMSCl). The second step involves the reaction of DMSCl with 2-methoxyethanol to produce this compound. The third step involves the hydrolysis of this compound to produce chloromethane and DMSO.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloromethanesulfinyl-2-methoxyethane involves the reaction of methanesulfinyl chloride with 2-methoxyethanol in the presence of a base.", "Starting Materials": [ "Methanesulfinyl chloride", "2-methoxyethanol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add methanesulfinyl chloride dropwise to a solution of 2-methoxyethanol in a suitable solvent (e.g. dichloromethane) and a base (e.g. sodium hydroxide) at low temperature (e.g. 0-5°C) with stirring.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. diethyl ether).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the product by distillation or column chromatography." ] }

CAS RN

2743442-83-1

Molecular Formula

C4H9ClO2S

Molecular Weight

156.6

Purity

95

Origin of Product

United States

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